3'-Fluoro-3-(2-thiomethylphenyl)propiophenone
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Overview
Description
3’-Fluoro-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H15FOS and a molecular weight of 274.4 g/mol. This compound is characterized by the presence of a fluorine atom at the 3’ position and a thiomethyl group attached to a phenyl ring, which is further connected to a propiophenone moiety. It is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-3-(2-thiomethylphenyl)propiophenone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for 3’-Fluoro-3-(2-thiomethylphenyl)propiophenone are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Fluoro-3-(2-thiomethylphenyl)propiophenone is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and thiomethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3’-Chloro-3-(2-thiomethylphenyl)propiophenone
- 3’-Bromo-3-(2-thiomethylphenyl)propiophenone
- 3’-Iodo-3-(2-thiomethylphenyl)propiophenone
Uniqueness
3’-Fluoro-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These properties can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUWJLDENVQFBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644323 |
Source
|
Record name | 1-(3-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-66-0 |
Source
|
Record name | 1-Propanone, 1-(3-fluorophenyl)-3-[2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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